molecular formula C13H11N3S B021865 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine CAS No. 109879-70-1

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine

Cat. No. B021865
M. Wt: 241.31 g/mol
InChI Key: VPZDTUQTNKJCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine” is a chemical compound with a molecular weight of 258.37 . It is a derivative of thieno[3,2-d]pyrimidine , a class of compounds known for their diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxamides . A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, which are structurally similar to “2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine”, have been designed and synthesized .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine” includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also has a phenyl group and a methyl group attached to the thieno[3,2-d]pyrimidine core .

Future Directions

The future research directions for “2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine” and its derivatives could include further exploration of their biological activities, optimization of their synthesis methods, and investigation of their potential applications in medicine, particularly in cancer treatment .

properties

IUPAC Name

2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZDTUQTNKJCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N)SC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618197
Record name 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine

CAS RN

109879-70-1
Record name 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Reactant of Route 4
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.